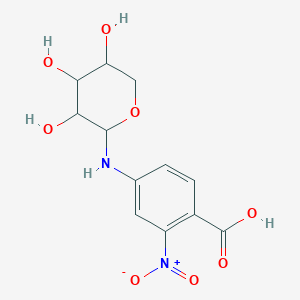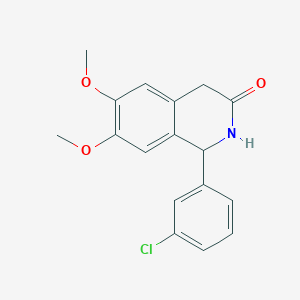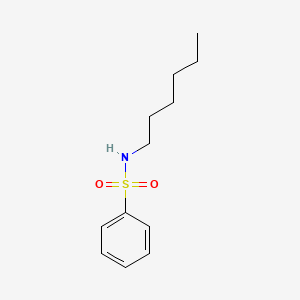
N-(4-carboxy-3-nitrophenyl)-beta-L-arabinopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carboxy-3-nitrophenyl)-beta-L-arabinopyranosylamine, commonly known as CNP-ARA, is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties. CNP-ARA is a derivative of arabinose, which is a type of sugar molecule found in plants. The molecule has a nitrophenyl group attached to the arabinose moiety, which makes it an excellent tool for studying various biological processes.
作用機序
The mechanism of action of CNP-ARA involves its interaction with enzymes that cleave arabinose from glycoconjugates. The nitrophenyl group attached to the arabinose moiety makes it an excellent substrate for these enzymes, which hydrolyze the molecule to release arabinose. The release of arabinose can be detected using various analytical techniques, which allows researchers to study the activity of these enzymes in different biological systems.
Biochemical and Physiological Effects:
CNP-ARA has been shown to have several biochemical and physiological effects. The molecule has been used to study the activity of enzymes that cleave arabinose from glycoconjugates in various biological systems, including plants, animals, and microorganisms. CNP-ARA has also been used to study the biosynthesis of arabinose-containing molecules such as AGPs and pectins.
実験室実験の利点と制限
One of the significant advantages of CNP-ARA is its specificity towards enzymes that cleave arabinose from glycoconjugates. The molecule is an excellent tool for studying the activity of these enzymes, and its release can be detected using various analytical techniques. However, one of the limitations of CNP-ARA is its cost, which can be a significant factor in large-scale experiments.
将来の方向性
There are several future directions for the use of CNP-ARA in scientific research. One of the areas of interest is the study of the biosynthesis of arabinose-containing molecules such as AGPs and pectins. CNP-ARA can be used to study the activity of enzymes involved in the biosynthesis of these molecules, which can provide insights into their biological functions. Another area of interest is the development of new methods for the synthesis of CNP-ARA, which can lead to improved yields and lower costs. Finally, CNP-ARA can be used in the development of new drugs that target enzymes involved in the biosynthesis of arabinose-containing molecules, which can have significant therapeutic potential.
Conclusion:
In conclusion, CNP-ARA is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties. The molecule has been extensively used to study various biological processes, including the biosynthesis of arabinose-containing molecules and the activity of enzymes that cleave arabinose from glycoconjugates. CNP-ARA has several advantages as a tool for scientific research, including its specificity towards these enzymes. However, its cost can be a significant factor in large-scale experiments. There are several future directions for the use of CNP-ARA in scientific research, including the study of the biosynthesis of arabinose-containing molecules and the development of new drugs that target enzymes involved in their biosynthesis.
合成法
The synthesis of CNP-ARA involves the reaction of arabinose with 4-nitrophenyl isocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure product. The synthesis of CNP-ARA has been optimized over the years, and several methods have been developed to obtain high yields of the molecule.
科学的研究の応用
CNP-ARA has been extensively used in scientific research to study various biological processes. The molecule is used as a substrate for enzymes that cleave arabinose from glycoconjugates, which are molecules that play a crucial role in cell signaling and communication. CNP-ARA is also used as a tool to study the biosynthesis of arabinose-containing molecules such as arabinogalactan proteins (AGPs) and pectins.
特性
IUPAC Name |
2-nitro-4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O8/c15-8-4-22-11(10(17)9(8)16)13-5-1-2-6(12(18)19)7(3-5)14(20)21/h1-3,8-11,13,15-17H,4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXIBFCYZCEIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-[(3,4,5-trihydroxyoxan-2-yl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4973661.png)
![2-(4-methoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973663.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4973669.png)
![2-(4-ethylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973673.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B4973687.png)

![1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine](/img/structure/B4973699.png)
![2-(4-bromophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4973711.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4973713.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4973723.png)